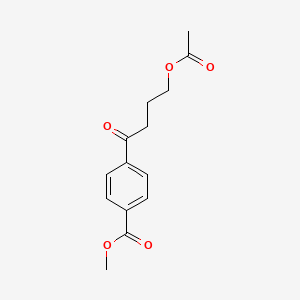
Methyl 4-(4-Acetoxy-1-oxobutyl)benzoate
Cat. No. B8655371
Key on ui cas rn:
136527-52-1
M. Wt: 264.27 g/mol
InChI Key: UJJLJCGAOMACQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05013738
Procedure details


To 10.0 g (1 eq) of methyl 4-(4-hydroxy-1-butynyl)benzoate in 200 ml of 90% aqueous acetic acid and 2.4 g (0.15 eq) of mercuric acetate were added 1.0 ml of concentrated sulfuric acid. The mixture was refluxed for 2 hours at approximately 140° C., and cooled to room temperature to facilitate precipitation of mercury salts. The precipitated mercury salts were removed by filtration and the filtrate extracted three times with dichloromethane. The acidic extract was neutralized to pH 7 with solid sodium bicarbonate and the aqueous layer then extracted with dichloromethane. The extracts were dried over magnesium sulfate and evaporated under reduced pressure to yield the product which was further purified by flash chromatography eluting with 1:2 ethylacetate:hexanes. m.p. 61-62° C. M.S.: m/z=264 (M+, CI), 233.0812 (M+ --CH3O, calc. for C13H13O5 : 233.0814), 204 (M+ -AcOH), 176, 163 (100%), 143. 1H-N.M.R. (CDCl3, 300 MHz): δ=2.08 (s, 3H, CH3 --CO); 2.10 (quin, 2H, CH2 --CH2 --CH2, J=7.5 Hz); 3.12 (t, 2H, CH2 --CO, J=7.5 Hz); 3.96 (s, 3H, CH3O); 4.20 (t, 2H, CH2O, J=7.5 Hz); 8.02 (d, 2Harom., J=9 Hz); 8.18 (d, 2Harom., J=9 Hz).

[Compound]
Name
mercuric acetate
Quantity
2.4 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][C:4]#[C:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([O:12][CH3:13])=[O:11])=[CH:8][CH:7]=1.S(=O)(=O)(O)[OH:17].[C:21](O)(=[O:23])[CH3:22]>>[C:21]([O:1][CH2:2][CH2:3][CH2:4][C:5]([C:6]1[CH:7]=[CH:8][C:9]([C:10]([O:12][CH3:13])=[O:11])=[CH:14][CH:15]=1)=[O:17])(=[O:23])[CH3:22]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
OCCC#CC1=CC=C(C(=O)OC)C=C1
|
[Compound]
|
Name
|
mercuric acetate
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitation of mercury salts
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitated mercury salts were removed by filtration
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate extracted three times with dichloromethane
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The acidic extract
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer then extracted with dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extracts were dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield the product which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was further purified by flash chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 1:2 ethylacetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)OCCCC(=O)C1=CC=C(C(=O)OC)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
